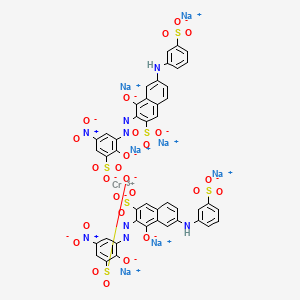![molecular formula C15H24S3 B14453155 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene CAS No. 74542-67-9](/img/structure/B14453155.png)
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with three propan-2-yl sulfanyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,3,5-trihalobenzene with propan-2-yl thiol in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by propan-2-yl sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Functionalized benzene derivatives
Applications De Recherche Scientifique
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity. The benzene ring provides a stable framework for these interactions, allowing for specific binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triisopropylbenzene: Similar structure but with isopropyl groups instead of propan-2-yl sulfanyl groups.
1,3,5-Tris[(methylthio)]benzene: Contains methylthio groups instead of propan-2-yl sulfanyl groups.
Uniqueness
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the presence of propan-2-yl sulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it valuable for various applications in research and industry.
Propriétés
| 74542-67-9 | |
Formule moléculaire |
C15H24S3 |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
1,3,5-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-14(17-11(3)4)9-15(8-13)18-12(5)6/h7-12H,1-6H3 |
Clé InChI |
HHWWCMSNKNXPMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC(=CC(=C1)SC(C)C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)




